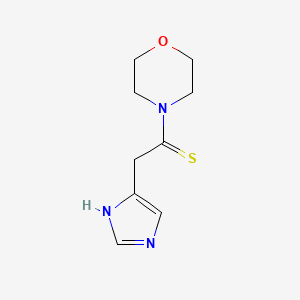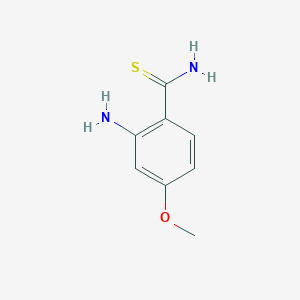
2-(1H-Imidazol-4-yl)-1-morpholinoethanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Imidazol-4-yl)-1-morpholinoethanethione is a compound that features both an imidazole ring and a morpholine ring connected through an ethanethione linkage The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the morpholine ring is a six-membered heterocycle with one nitrogen and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-4-yl)-1-morpholinoethanethione typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Formation of the Morpholine Ring: Morpholine can be synthesized by the reaction of diethanolamine with sulfuric acid.
Linking the Rings: The final step involves the reaction of the imidazole derivative with morpholine in the presence of a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide to form the ethanethione linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis processes to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethanethione linkage.
Reduction: Reduction reactions can target the imidazole ring or the sulfur atom, leading to various reduced forms.
Substitution: The nitrogen atoms in the imidazole and morpholine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced forms of the imidazole ring or the ethanethione linkage.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-(1H-Imidazol-4-yl)-1-morpholinoethanethione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its imidazole ring, which is structurally similar to the side chain of histidine, an important amino acid in many biological processes.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-4-yl)-1-morpholinoethanethione involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the morpholine ring can enhance solubility and bioavailability. The ethanethione linkage may also play a role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-4-yl)ethanethione: Lacks the morpholine ring, making it less versatile in terms of solubility and bioavailability.
1-Morpholinoethanethione: Lacks the imidazole ring, reducing its potential for coordination with metal ions and biological activity.
2-(1H-Imidazol-4-yl)-1-ethanol:
Uniqueness
2-(1H-Imidazol-4-yl)-1-morpholinoethanethione is unique due to the combination of the imidazole and morpholine rings, which confer a range of chemical and biological properties. This dual functionality makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H13N3OS |
|---|---|
Molecular Weight |
211.29 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)-1-morpholin-4-ylethanethione |
InChI |
InChI=1S/C9H13N3OS/c14-9(5-8-6-10-7-11-8)12-1-3-13-4-2-12/h6-7H,1-5H2,(H,10,11) |
InChI Key |
UAEPACNWXOGIHI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)CC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)




![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)



![Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)



![2-Aminoimidazo[1,2-a]pyridin-6-ol](/img/structure/B12828623.png)
